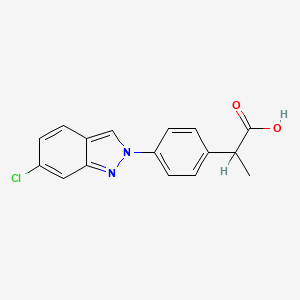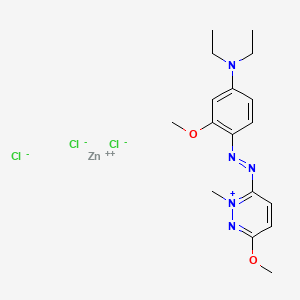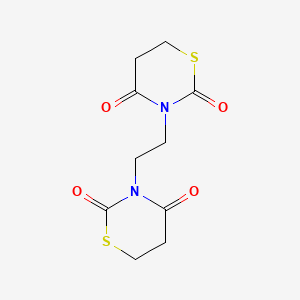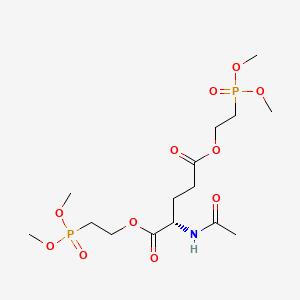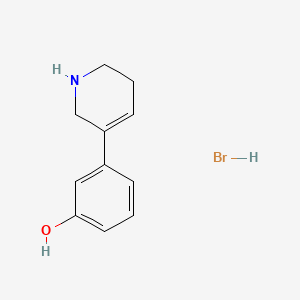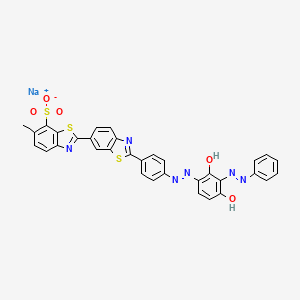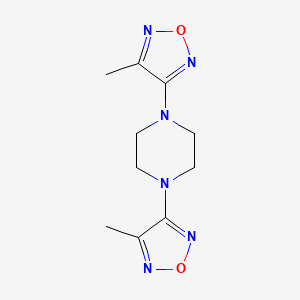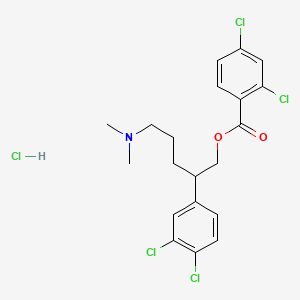![molecular formula C32H24Cl2N4O2 B12717542 1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride CAS No. 93982-35-5](/img/structure/B12717542.png)
1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride is a complex organic compound with the molecular formula C₃₂H₂₄Cl₂N₄O₂. This compound is known for its unique structure, which includes a butadiene backbone linked to benzoxazole and pyridinium groups. It has various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride typically involves multiple steps One common method includes the reaction of 1,3-butadiene with benzoxazole derivatives under controlled conditions The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyridinium groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, altering their function and activity. This interaction is often mediated through hydrogen bonding, π-π stacking, and electrostatic interactions. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Similar backbone structure but lacks the benzoxazole and pyridinium groups.
1,1’-(1,4-Butanediyl)bisbenzene: Contains a butane backbone instead of butadiene.
1,1’-(1-Buten-3-yne-1,4-diyl)bisbenzene: Features a buten-3-yne backbone.
Uniqueness
1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride is unique due to its combination of butadiene, benzoxazole, and pyridinium groups. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
93982-35-5 |
|---|---|
分子式 |
C32H24Cl2N4O2 |
分子量 |
567.5 g/mol |
IUPAC名 |
5-methyl-10-[(1E,3E)-4-(5-methyl-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraen-10-yl)buta-1,3-dienyl]-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraene;dichloride |
InChI |
InChI=1S/C32H24N4O2.2ClH/c1-21-17-23-25(19-33-21)29-31(27(23)37-29,35-13-7-3-8-14-35)11-5-6-12-32(36-15-9-4-10-16-36)28-24-18-22(2)34-20-26(24)30(32)38-28;;/h3-20H,1-2H3;2*1H/q+2;;/p-2/b11-5+,12-6+;; |
InChIキー |
MMZBAAUIRQFIIF-HUJVKZLISA-L |
異性体SMILES |
CC1=CC2=C3OC(=C2C=N1)C3([N+]4=CC=CC=C4)/C=C/C=C/C5(C6=C7C(=C5O6)C=C(N=C7)C)[N+]8=CC=CC=C8.[Cl-].[Cl-] |
正規SMILES |
CC1=CC2=C3C(C(=C2C=N1)O3)(C=CC=CC4(C5=C6C=C(N=CC6=C4O5)C)[N+]7=CC=CC=C7)[N+]8=CC=CC=C8.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


